Enantiomeric Identity: (S)- vs. (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide – Stereochemical Specification as a Determinant of Biological Engagement
The target compound is the (S)-enantiomer confirmed by InChI Key DJQHHLNIWFFUOD-XRIOVQLTSA-N, derived from (3S)-3-aminopiperidine . The (R)-enantiomer (CAS 1286208-22-7) has InChI Key DJQHHLNIWFFUOD-YQFADDPSSA-N . In the broader piperidinecarboxamide class, patents demonstrate that altering the piperidine C3 stereochemistry yields compounds with differential NK₂ vs. NK₃ receptor affinity; for example, certain (S)-configured carboxamide derivatives preferentially engage NK₃, while their (R)-counterparts or regioisomeric amides shift selectivity toward NK₂ [1].
| Evidence Dimension | Absolute stereochemistry at the piperidine C3 position |
|---|---|
| Target Compound Data | (S)-configuration: InChI Key DJQHHLNIWFFUOD-XRIOVQLTSA-N; [α]D not publicly reported |
| Comparator Or Baseline | (R)-enantiomer: InChI Key DJQHHLNIWFFUOD-YQFADDPSSA-N (CAS 1286208-22-7); racemic mixture: stereochemical identity undefined |
| Quantified Difference | Spatial orientation of the piperidine C3 substituent is inverted; quantitative receptor-binding differential not reported for this specific compound pair |
| Conditions | Stereochemical assignment derived from IUPAC name and InChI Key; biological consequence inferred from structurally related piperidinecarboxamide NK₂/NK₃ ligands in patent US20080261976 |
Why This Matters
For any receptor-binding, cellular-activity, or in vivo pharmacology experiment, the (S)-enantiomer must be explicitly selected and verified; the (R)-enantiomer or racemate cannot be assumed to produce identical outcomes.
- [1] Emonds-Alt X, Proietto V. NOVEL PIPERIDINECARBOXAMIDE DERIVATIVES... US Patent Application US20080261976 A1. Sanofi-Synthelabo, 2008. View Source
